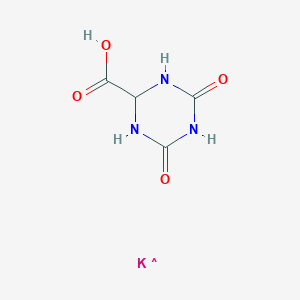![molecular formula C6H3N3O2 B12361948 2,4-Dioxopyrrolo-[3,2-d]pyrimidine](/img/structure/B12361948.png)
2,4-Dioxopyrrolo-[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrrolo[3,2-d]pyrimidine-2,4-diol: is a heterocyclic compound characterized by a fused ring structure consisting of a pyrrole ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Pyrrole and Amide Reaction: One common method involves the reaction of pyrrole with amide compounds under basic conditions.
Pyrrole and Urea Condensation: Another method includes the condensation of pyrrole with urea or amino alcohols in a heated solvent.
Industrial Production Methods: The industrial production of 5H-Pyrrolo[3,2-d]pyrimidine-2,4-diol typically involves multi-step synthesis processes that ensure high yield and purity. These methods often require precise control of reaction conditions, including temperature, pH, and solvent choice .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemistry: 5H-Pyrrolo[3,2-d]pyrimidine-2,4-diol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. It has shown promise in inhibiting various kinases involved in cell signaling pathways .
Medicine: The compound’s ability to inhibit specific enzymes makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and other proliferative diseases .
Industry: In the industrial sector, 5H-Pyrrolo[3,2-d]pyrimidine-2,4-diol is used in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[3,2-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival . This inhibition can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar fused ring structure and are also studied for their kinase inhibitory properties.
Pyrrolo[3,2-a]pyrimidine Derivatives: These derivatives have a slightly different ring fusion but exhibit comparable biological activities.
Uniqueness: 5H-Pyrrolo[3,2-d]pyrimidine-2,4-diol is unique due to its specific ring fusion and the presence of hydroxyl groups at positions 2 and 4. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H3N3O2 |
|---|---|
Molecular Weight |
149.11 g/mol |
IUPAC Name |
pyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H3N3O2/c10-5-4-3(1-2-7-4)8-6(11)9-5/h1-2H,(H,9,10,11) |
InChI Key |
LGOOLCMGKKGBHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1=NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


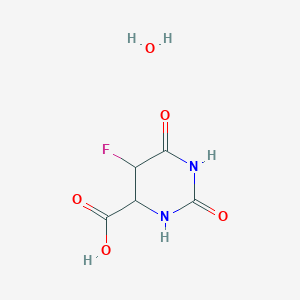
![6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12361880.png)
![tetrasodium;8-[(4-sulfonatophenyl)diazenyl]-5-[[4-[[4-[[6-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12361885.png)
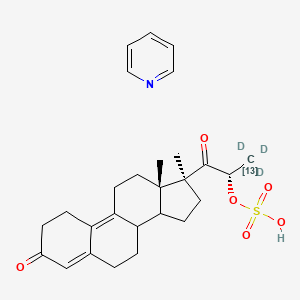
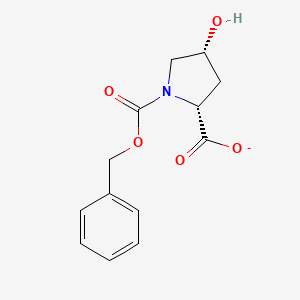
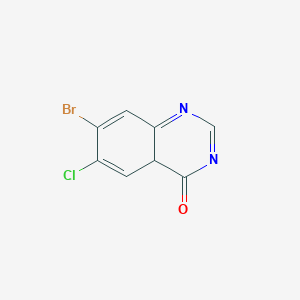
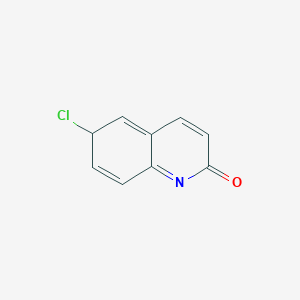
![[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate](/img/structure/B12361924.png)
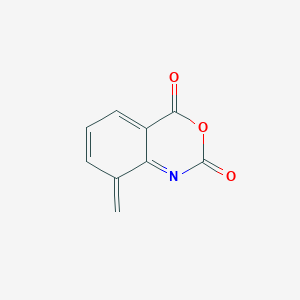

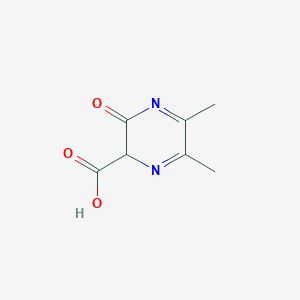
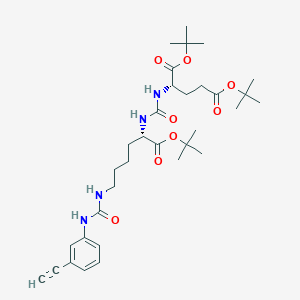
![N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide](/img/structure/B12361955.png)
